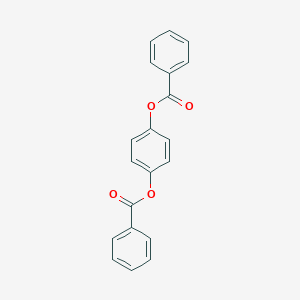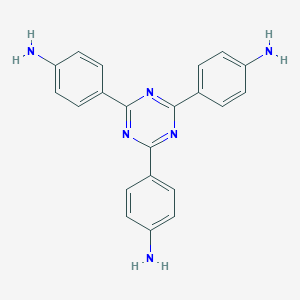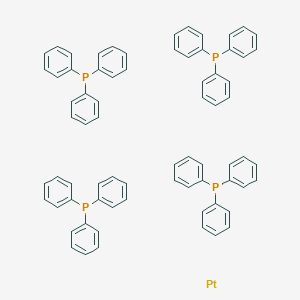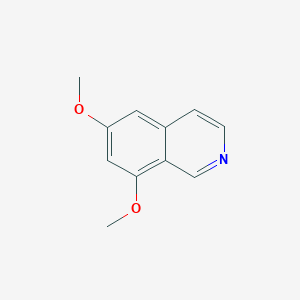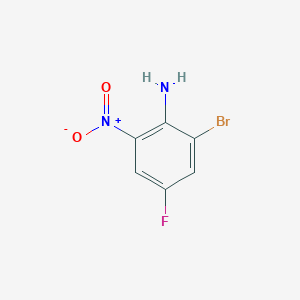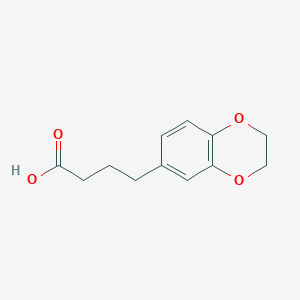
クロム酸ルビジウム
説明
これは、イソオイゲノールのメチルエーテルであり、(E)-および(Z)-異性体の両方として存在する可能性があります 。この化合物は、さまざまな植物に存在することと、さまざまな分野での用途で知られています。
科学的研究の応用
Methylisoeugenol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other phenylpropanoid compounds.
Biology: The compound is studied for its role in plant-insect interactions and its potential as a natural insect repellent.
Medicine: Methylisoeugenol is investigated for its antimicrobial, antifungal, and antioxidant properties.
Industry: It is used in the production of fragrances, flavors, and essential oils.
準備方法
合成経路と反応条件
メチルイソオイゲノールは、オイゲノールから、O-メチル化と異性化を含む1段階のグリーンプロセスによって合成できます。この方法では、従来の有害なメチル化試薬の代わりに、炭酸ジメチルがグリーンケミストリー試薬として使用されます。 相間移動触媒ポリエチレングリコール800を導入して反応を促進し、この反応は140℃で3時間かけて行われます 。
工業生産方法
メチルイソオイゲノールの工業生産は、通常、出発物質としてオイゲノールを使用します。 このプロセスには、メチル化試薬を使用してオイゲノールのヒドロキシル基をO-メチル化し、続いて異性化して目的の生成物を得ることが含まれます 。
化学反応の分析
反応の種類
メチルイソオイゲノールは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素が添加されることで、酸化された生成物の形成につながります。
還元: この化合物は、還元されてさまざまな誘導体に変換されます。
置換: メチルイソオイゲノールは、置換反応を起こし、1つの官能基が別の官能基に置き換わります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のさまざまな触媒があります。 これらの反応の条件は、目的の生成物と行われる特定の反応によって異なります 。
生成される主な生成物
これらの反応から生成される主な生成物には、メチルイソオイゲノールのさまざまな酸化、還元、置換誘導体があります。 これらの生成物は、さまざまな分野で異なる用途があります 。
科学研究の応用
メチルイソオイゲノールは、次のような幅広い科学研究の応用を持っています。
化学: 他のフェニルプロパノイド化合物の合成のための前駆体として使用されます。
生物学: この化合物は、植物と昆虫の相互作用における役割と、天然の昆虫忌避剤としての可能性について研究されています。
医学: メチルイソオイゲノールは、抗菌、抗真菌、抗酸化特性について調査されています。
工業: 香料、香料、精油の製造に使用されます.
作用機序
メチルイソオイゲノールは、さまざまな分子標的と経路を通じて効果を発揮します。細胞膜と可逆的に、非破壊的な洗剤のような方法で相互作用し、膜不安定化と膜流動性の増加を引き起こします。 この相互作用は、細胞膜の透過性上昇につながり、これは抗菌活性に不可欠です 。
類似の化合物との比較
類似の化合物
メチルオイゲノール: メチルイソオイゲノールに似たフェニルプロパノイド化合物で、昆虫の行動と受粉における役割で知られています.
イソオイゲノール: メチルイソオイゲノールの母体化合物であり、さまざまな誘導体の合成に使用されます.
ユニークさ
メチルイソオイゲノールは、その特定の分子構造と、非破壊的な方法で細胞膜と相互作用する能力によりユニークです。 この特性により、特に抗菌剤として効果的になり、他の類似の化合物と区別されます 。
類似化合物との比較
Similar Compounds
Methyl eugenol: A phenylpropanoid compound similar to methylisoeugenol, known for its role in insect behavior and pollination.
Isoeugenol: The parent compound of methylisoeugenol, used in the synthesis of various derivatives.
Uniqueness
Methylisoeugenol is unique due to its specific molecular structure and its ability to interact with cell membranes in a non-disruptive manner. This property makes it particularly effective as an antimicrobial agent and distinguishes it from other similar compounds .
特性
IUPAC Name |
dioxido(dioxo)chromium;rubidium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O.2Rb/q;;;2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJFWCCZKCVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Rb+].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4Rb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015531 | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-72-5 | |
| Record name | Rubidium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), rubidium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical structure of Rubidium Chromate and what are its key physicochemical properties?
A1: Rubidium Chromate (Rb2CrO4) is an inorganic compound. Its crystal structure has been determined to be orthorhombic []. While the provided abstracts don't offer detailed spectroscopic data, they do highlight its thermodynamic properties. For instance, research has investigated its standard molar enthalpies of solution and formation, standard molar entropy at 298.15 K, and high-temperature heat capacity [].
Q2: What is the significance of studying the thermodynamic properties of Rubidium Chromate?
A2: Understanding the thermodynamic properties of Rubidium Chromate, such as enthalpy, entropy, and heat capacity, is crucial for various reasons. It helps determine the stability of the compound at different temperatures [], predict its behavior in chemical reactions [], and allows for calculations related to processes like dissolution and phase transitions []. This knowledge is essential for potential applications involving high temperatures and chemical reactions.
Q3: Has Rubidium Chromate been investigated in the context of complex systems or mixtures?
A3: Yes, research has explored the behavior of Rubidium Chromate within multi-component systems. One study examined its role in the quaternary reciprocal system Na,Rb||F,I,CrO4, specifically focusing on the stable tetrahedron NaF–RbI–RbF–Rb2CrO4 []. This type of research helps understand the interactions of Rubidium Chromate with other compounds and its potential applications in complex chemical environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


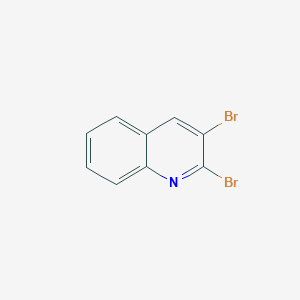
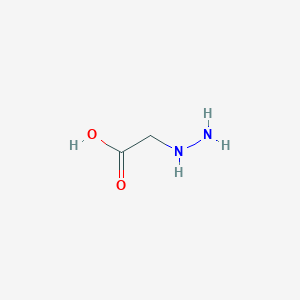

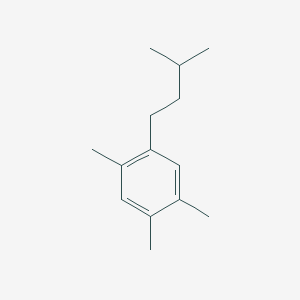
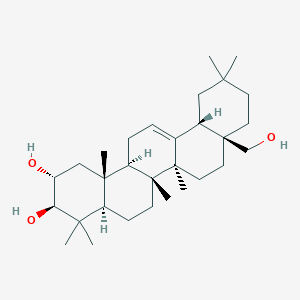
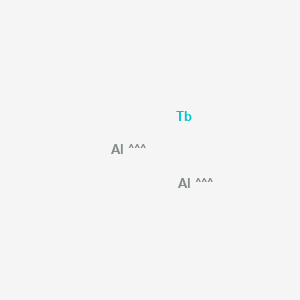

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
